2,5-Dichloro-N-methoxy-N-methylisonicotinamide

Descripción general

Descripción

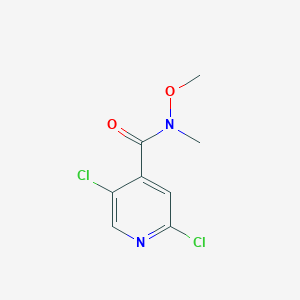

2,5-Dichloro-N-methoxy-N-methylisonicotinamide is a substituted isonicotinamide derivative characterized by a pyridine ring with two chlorine substituents at the 2- and 5-positions and an N-methoxy-N-methylamide functional group. However, as of March 2025, commercial availability of this compound has been discontinued across all standard quantities (1g, 5g, 10g, 500mg) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-dichloronicotinic acid with methanol and methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2,5-Dichloro-N-methoxy-N-methylisonicotinamide may involve large-scale chlorination processes followed by methylation and methoxylation steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dichloro-N-methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Chemistry

DCMIM serves as a building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for creating more complex organic molecules. Common reactions include:

- Oxidation : DCMIM can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions can yield amines and other derivatives.

- Substitution : The chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

Research has indicated that DCMIM exhibits notable biological activity. Its potential interactions with biomolecules make it a candidate for further investigation in biological systems.

- Mechanism of Action : Preliminary studies suggest that DCMIM may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could influence metabolic pathways related to vitamin B3 metabolism due to its structural similarity to nicotinamide.

Medicine

DCMIM is being explored for its therapeutic properties , including:

- Antimicrobial Activity : Studies have shown that DCMIM can exhibit activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Ongoing research is investigating its efficacy in targeting cancer cells and inhibiting tumor growth.

Agriculture

In agricultural applications, DCMIM has been identified as an effective insecticide and herbicide . Its ability to disrupt biological processes in pests while minimizing effects on non-target organisms makes it a promising candidate for sustainable pest management.

Antimicrobial Efficacy

A study evaluated the effectiveness of DCMIM against Mycobacterium tuberculosis. Results showed significant antimicrobial activity with minimal inhibitory concentrations (MICs) notably lower than those of standard treatments, indicating its potential role in addressing antibiotic resistance.

Metabolic Disorders

In animal models of high-fat diet-induced obesity, treatment with DCMIM led to significant reductions in body weight and improved glucose tolerance compared to untreated controls. This suggests its potential as a therapeutic agent for metabolic disorders.

Mecanismo De Acción

The mechanism of action of 2,5-Dichloro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects and functional group contributions:

Table 1: Key Structural and Functional Comparisons

Key Observations :

However, this substitution pattern may reduce solubility in aqueous media compared to mono-chloro or fluoro derivatives .

N-Methoxy-N-methylamide Group: This functional group is known to act as a directing group in metal-catalyzed cross-coupling reactions. Its presence in this compound suggests utility in synthesizing complex heterocycles, though its discontinued status limits experimental validation .

Stability and Reactivity : The discontinued status of the compound may correlate with stability challenges observed in similar amides, such as hydrolysis susceptibility under acidic or basic conditions. In contrast, N-methylamide analogs (e.g., 2,3-Dichloro-N-methylisonicotinamide) exhibit greater stability due to reduced steric hindrance .

Research Findings and Limitations

- Discontinuation Impact : The lack of commercial availability since 2025 restricts further experimental exploration, making existing data speculative.

- Comparative Gaps : Unlike its fluoro-substituted analogs, which are actively researched for medicinal chemistry, the dichloro variant lacks documented biological or catalytic performance data .

Actividad Biológica

2,5-Dichloro-N-methoxy-N-methylisonicotinamide (DCMIM) is an organic compound characterized by its molecular formula . It features a pyridine ring with two chlorine atoms at the 2 and 5 positions, a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to the nitrogen atom of the amide functional group. This unique structure suggests potential applications in pharmaceuticals and agrochemicals due to its biological activity.

The precise mechanism of action for DCMIM remains largely unexplored; however, it is hypothesized to interact with specific molecular targets within biological systems. Its structural similarities to isonicotinamide derivatives suggest that it may influence pathways related to bacterial cell wall synthesis or act as competitive inhibitors of essential nutrients in bacteria. Ongoing research is necessary to elucidate its exact interactions and effects.

Biological Applications

DCMIM has been investigated for various biological activities, including:

- Insecticidal and Herbicidal Properties : Studies indicate that DCMIM can target specific enzymes or receptors in pests, potentially leading to its use as an insecticide or herbicide while minimizing adverse effects on non-target organisms.

- Antimicrobial Activity : Preliminary findings suggest that DCMIM exhibits antimicrobial properties against various bacterial strains, similar to other derivatives of isonicotinamide.

Comparative Biological Activity

To better understand the biological activity of DCMIM, it is useful to compare it with related compounds. Below is a table summarizing key characteristics and activities of DCMIM and selected analogs:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| This compound (DCMIM) | Insecticidal, Antimicrobial | Pyridine ring, 2 Cl atoms, methoxy group |

| N-Methoxy-N-methylisonicotinamide | Antimicrobial | Similar structure without chlorine |

| 2-Chloro-N-methoxy-N-methylisonicotinamide | Antiviral potential | Contains one Cl atom; used in quorum sensing studies |

Case Studies and Research Findings

Several studies have highlighted the potential applications of DCMIM:

- Insecticide Development : Research focused on DCMIM's ability to inhibit specific enzymes in pests has shown promise for agricultural applications. For instance, its effectiveness against certain insect species was evaluated in controlled environments, demonstrating significant pest mortality rates compared to control groups.

- Antimicrobial Investigations : A study evaluated the antimicrobial efficacy of DCMIM against various bacterial strains. Results indicated that DCMIM exhibited inhibitory effects comparable to established antibiotics, suggesting its potential as a therapeutic agent.

- Pharmacological Studies : Ongoing pharmacological studies aim to determine the compound's safety profile and therapeutic window. Initial toxicity assessments have indicated low toxicity levels in non-target organisms, supporting its use in agricultural settings.

Propiedades

IUPAC Name |

2,5-dichloro-N-methoxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-7(10)11-4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSPRJVEIFVRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC=C1Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697131 | |

| Record name | 2,5-Dichloro-N-methoxy-N-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864674-17-9 | |

| Record name | 2,5-Dichloro-N-methoxy-N-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.